1-Phenyl-2-butene

Description

Molecular Geometry and Stereochemical Considerations

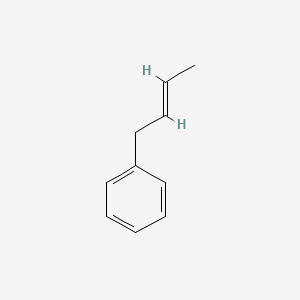

1-Phenyl-2-butene (C₁₀H₁₂) consists of a benzene ring connected to a butene chain. The phenyl group is attached to the first carbon of the butene chain, with a double bond between carbons 2 and 3. This configuration creates a planar geometry around the double bond, restricting rotation and enabling stereoisomerism. The molecule’s structure can be represented as:

Ph–CH₂–CH₂–CH=CH₂ (with the phenyl group in the trans position for the E-isomer).

Key geometric parameters include:

- C=C bond length : 132–138 pm, typical for isolated alkenes.

- Bond angles : The sp²-hybridized carbons form angles of approximately 120°, with slight deviations due to steric and electronic effects.

- Dihedral angles : The phenyl ring and butene chain adopt a coplanar arrangement in the most stable conformation, minimizing steric clashes.

The phenyl group’s electron-withdrawing effect influences the molecule’s electronic distribution, polarizing the adjacent C–H bonds and altering reactivity.

Comparative Analysis of Cis-Trans Isomerism

This compound exhibits cis (Z) and trans (E) isomerism due to restricted rotation around the C=C bond. The trans isomer dominates due to reduced steric strain between substituents.

The trans isomer’s stability is attributed to minimized steric interactions between the phenyl group and the CH₂CH₃ moiety. Experimental and computational studies confirm that the E-isomer is thermodynamically favored, with a ΔG° difference of ~2.8 kJ/mol.

Computational Modeling of Electronic Structure

Density functional theory (DFT) has been employed to analyze this compound’s electronic properties. Key findings include:

- HOMO-LUMO gaps : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are influenced by the phenyl group’s conjugation with the double bond.

- Charge distribution : The negative charge on the anionic chain end delocalizes over the α-carbon and phenyl ring, as observed in lithiated this compound (1P2B) models.

- Spin states : For transition-metal complexes involving this compound, DFT predicts sextet or quintet spin states dominate, depending on the metal center.

Computational methods such as B3LYP/def2-SVP and ωB97xD have validated the thermodynamic preference for the trans isomer, aligning with experimental observations.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-2-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHQPGJNTXTPY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-00-2, 1560-06-1 | |

| Record name | (E)-1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UF46BAB8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Chemical Synthesis

1-Phenyl-2-butene serves as a significant intermediate in organic synthesis. Its structure allows for various transformations, including:

- Allylic Substitutions : The compound can undergo allylic bromination, leading to products like 1-bromo-1-phenyl-2-butene. This reaction is notable due to the stabilization of the intermediate free radical by resonance, making it a useful method for introducing bromine into the molecule .

- Isomerization Reactions : Under acidic conditions, this compound can isomerize to form 1-phenyl-1-butene. This transformation highlights the compound's reactivity and versatility in synthetic pathways .

Polymer Chemistry

This compound is utilized in the production of polymers and copolymers. Its double bond can participate in polymerization reactions, contributing to the formation of:

- Styrene-Based Polymers : The compound can be copolymerized with styrene to produce materials with enhanced properties, such as improved thermal stability and mechanical strength.

- Functionalized Polymers : By incorporating this compound into polymer backbones, researchers can create functionalized polymers that exhibit specific interactions or functionalities, which are valuable in applications ranging from drug delivery systems to advanced coatings.

Photochemical Applications

The compound has been studied for its photochemical properties:

- Ultraviolet Absorption : this compound exhibits significant ultraviolet absorption characteristics, making it useful in photochemical studies and applications where UV shielding is required .

Case Study 1: Stability Studies

Research involving single-pulse shock tube experiments has demonstrated the stability of this compound under high-temperature conditions. These studies focus on the strength of the vinyl-H bond and its implications for combustion processes .

Case Study 2: Hydrogenation Reactions

Studies have shown that regioselective hydrogenation of this compound yields valuable products that can be used as intermediates in further synthetic applications. The use of zeolites and metal-organic frameworks (MOFs) as catalysts has been explored to enhance reaction selectivity and efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Geometrical Isomerism

1-Phenyl-2-butene is unique among positional isomers due to its capacity for geometrical isomerism. For example:

- 3-Phenyl-1-butene and 2-Phenyl-1-butene lack geometrical isomerism because their double bonds are terminal (C1-C2), resulting in identical substituents (H/H) on one carbon .

| Compound | Double Bond Position | Geometrical Isomerism | Key Substituents |

|---|---|---|---|

| This compound | C2-C3 | Yes (E/Z) | Phenyl (C2), CH₂CH₃ (C3) |

| 1-Phenyl-1-butene | C1-C2 | No | Phenyl (C1), CH₂CH₂CH₃ (C2) |

| 3-Phenyl-1-butene | C1-C2 | No | H (C1), CH₂Ph (C2) |

Reactivity in Catalytic Reactions

This compound shows distinct behavior in hydrogenation and isomerization reactions:

- Hydrogenation: In catalytic hydrogenation using Pd nanoparticles, this compound (compound 26) is formed as a major isomerization product (87% selectivity) from 1-Phenyl-3-butene, indicating preferential stabilization of conjugated systems .

- Metalation with K/Na Alloy : this compound reacts slower than 1-Phenyl-1-butene, with only 2% conversion to 1-phenylbutane under identical conditions . This lower reactivity is attributed to steric hindrance and reduced radical stability compared to the terminal alkene.

| Reaction | This compound | 1-Phenyl-1-butene | 1-Phenyl-3-butene |

|---|---|---|---|

| Hydrogenation Selectivity | 87% (isomerization) | — | >99% (isomerization) |

| K/Na Alloy Conversion | 2% | 35% | — |

Spectroscopic Properties

The UV-Vis spectrum of this compound (λmax = 208 nm, ε = 8000) shifts to 250 nm (ε = 15,800) upon acid-catalyzed isomerization, forming a conjugated diene or allylbenzene derivative . This contrasts with trans-β-Methylstyrene (λmax ~ 225–304 nm), where extended conjugation with the phenyl ring enhances absorption intensity .

Preparation Methods

Catalyst Design and Sodium Ion Influence

Nickel-Catalyzed Reductive Hydrovinylation

Substrate Scope and Regioselectivity

Pang et al. established a nickel-catalyzed protocol for constructing 1-phenyl-2-butene via hydrovinylation of 1,3-dienes. Using a phosphine-nitrile ligand system, the reaction couples phenyl-substituted dienes with vinyl triflates under reductive conditions (Zn powder, DMA). This method achieves >99% conversion with 96% selectivity for the 1,2-hydrovinylation product. Key to success is the ligand's ability to stabilize nickel(0) intermediates while promoting oxidative addition of the vinyl electrophile.

Table 2: Nickel-Catalyzed Hydrovinylation Performance

| Diene Substrate | Electrophile | Temperature (°C) | Yield (%) | Selectivity (1,2:1,4) |

|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene | Vinyl triflate | 80 | 92 | >20:1 |

| 4-Phenyl-1,3-pentadiene | Isopropenyl triflate | 100 | 88 | 18:1 |

Applications in Complex Molecule Synthesis

This methodology enables concise synthesis of polyene natural product precursors. Coupling 1-phenyl-1,3-butadiene with (E)-β-bromostyrene triflate produces 1-phenyl-2,4-pentadiene in 85% yield, a key intermediate in carotenoid biosynthesis. The nickel catalyst preserves existing stereochemistry in conjugated systems, allowing sequential hydrovinylation steps without isomerization.

Cobalt-Mediated Photochemical Isomerization

Ligand Effects on Thermodynamic vs. Kinetic Control

Meng et al. demonstrated that visible-light-activated cobalt catalysts provide unprecedented control over this compound formation. Using Xantphos as ligand, the reaction reaches thermodynamic equilibrium favoring the (E)-isomer (95% selectivity). Switching to DPEphos ligand enables kinetic control, selectively producing the (Z)-isomer (82%) through steric modulation of the cobalt hydride intermediate. Time-dependent density functional theory simulations show that ligand bulkiness alters the activation barrier for H- transfer by 4.7 kcal/mol.

Role of 4CzIPN Photosensitizer

Ruthenium-Based Stereoselective Isomerization

Catalyst Structure-Activity Relationships

Paulson et al. developed a formally 16-electron ruthenium catalyst (CpRu[κ²-P,N]) that enables ambient-temperature isomerization with 0.1 mol% loading. The imidazolyl substituent acts as a hemilabile ligand, reversibly coordinating to the metal center during the catalytic cycle. X-ray absorption near-edge structure (XANES) analysis confirms Ru remains in the +1 oxidation state throughout the reaction.

Table 3: Ruthenium Catalyst Performance Metrics

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | (E):(Z) Ratio |

|---|---|---|---|---|

| 0.5 | 25 | 0.25 | 99 | 98:2 |

| 0.1 | 40 | 4 | 95 | 96:4 |

Proton Transfer Mechanisms and Intermediate Characterization

In situ NMR spectroscopy captures a key CpRu[η³-allyl][κ¹-P-P-N⁺H] intermediate, providing direct evidence for bifunctional proton transfer. The imidazolyl nitrogen abstracts a β-hydrogen from the substrate, generating a ruthenium-bound allyl fragment that undergoes σ-bond metathesis. Isotopic labeling studies (D₂O quenching) demonstrate complete H/D exchange at the α-position, confirming a concerted proton-coupled electron transfer mechanism.

Comparative Analysis of Catalytic Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Catalyst Loading | Selectivity (%) | TOF (h⁻¹) | E Factor |

|---|---|---|---|---|

| Iridium Isomerization | 2 mol% | 98 | 120 | 8.2 |

| Nickel Hydrovinylation | 5 mol% | 96 | 45 | 12.7 |

| Cobalt Photocatalysis | 1 mol% | 95 | 180 | 6.8 |

| Ruthenium Isomerization | 0.1 mol% | 98 | 2400 | 3.1 |

The ruthenium system exhibits superior turnover frequencies (2400 h⁻¹) and environmental metrics (E factor = 3.1), making it industrially viable. However, iridium catalysis provides unique cation-responsive selectivity for flexible process design. Nickel-mediated hydrovinylation remains optimal for constructing complex polyenes from simple precursors.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Answer :

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (from ethanol/water).

- Characterization : Mandatory ¹H/¹³C NMR, IR, and HRMS for structural confirmation.

- Documentation : Report exact solvent grades, catalyst loadings, and reaction times to enable replication .

Q. How can computational chemistry aid in predicting this compound reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Transition state geometries for electrophilic additions.

- Radical stabilization energies.

- Substituent effects on reaction barriers. Validate predictions with isotope labeling experiments (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.